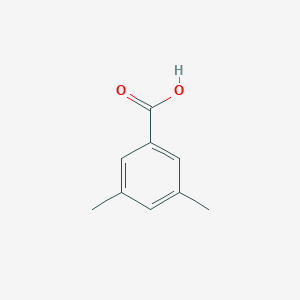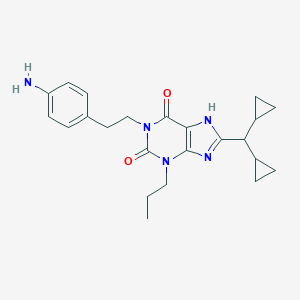
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- is a chemical compound that belongs to the class of purine derivatives. It has been studied extensively due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- involves the inhibition of certain protein kinases. This inhibition leads to the disruption of various cellular signaling pathways, which ultimately leads to the inhibition of cell growth and proliferation. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- have been extensively studied. This compound has been shown to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- in lab experiments include its potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases. Additionally, this compound has been shown to exhibit anti-inflammatory activity through the inhibition of certain enzymes involved in the inflammatory response. However, the limitations of using this compound in lab experiments include its complex synthesis method and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the research on 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl-. One of the future directions could be the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted to investigate the potential applications of this compound in the treatment of various diseases. Furthermore, the potential toxicity of this compound could be further investigated to determine its safety for use in humans.
Synthesemethoden
The synthesis of 1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- is a multi-step process that involves the use of various reagents and catalysts. One of the commonly used methods for the synthesis of this compound is the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-bromo-4,6-dichloropyrimidine with 2-(4-aminophenyl)ethylboronic acid in the presence of a palladium catalyst to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain protein kinases, which makes it a potential candidate for the treatment of various diseases such as cancer and inflammation. Additionally, this compound has been studied for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
CAS-Nummer |
149741-45-7 |
|---|---|
Produktname |
1H-Purine-2,6-dione, 3,7-dihydro-1-(2-(4-aminophenyl)ethyl)-8-(dicyclopropylmethyl)-1-propyl- |
Molekularformel |
C23H29N5O2 |
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
1-[2-(4-aminophenyl)ethyl]-8-(dicyclopropylmethyl)-3-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C23H29N5O2/c1-2-12-27-21-19(25-20(26-21)18(15-5-6-15)16-7-8-16)22(29)28(23(27)30)13-11-14-3-9-17(24)10-4-14/h3-4,9-10,15-16,18H,2,5-8,11-13,24H2,1H3,(H,25,26) |
InChI-Schlüssel |
ASIJQMUMQMVUCZ-UHFFFAOYSA-N |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=C(C=C3)N)NC(=N2)C(C4CC4)C5CC5 |
Kanonische SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC3=CC=C(C=C3)N)NC(=N2)C(C4CC4)C5CC5 |
Andere CAS-Nummern |
149741-45-7 |
Synonyme |
1-(4-Aminophenethyl)-8-dicyclopropylmethyl-1-propylxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



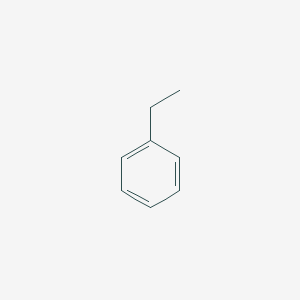
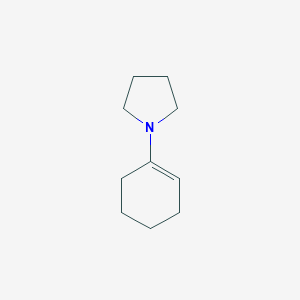
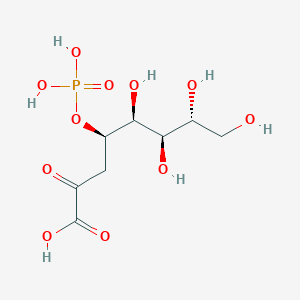

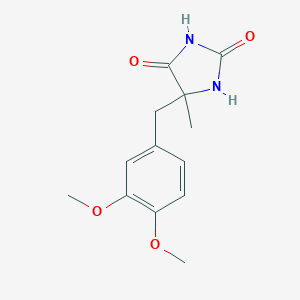
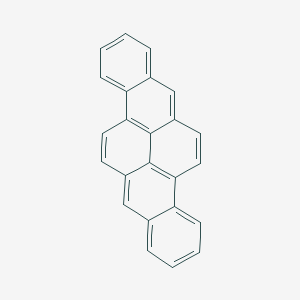

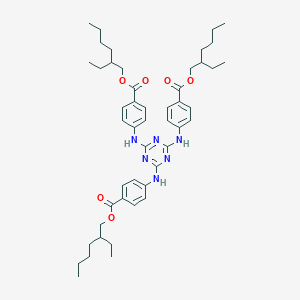
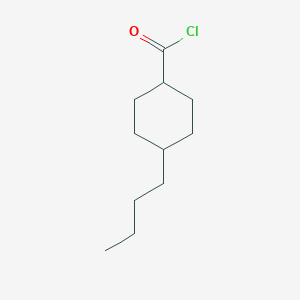
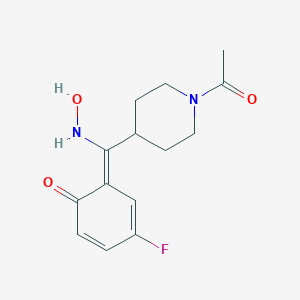
![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)
![4-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-2-ol](/img/structure/B125869.png)
![(S)-(+)-4-[1-(4-tert-Butylphenyl)-2-oxo-pyrrolidin-4-yl]methoxybenzoic acid](/img/structure/B125874.png)
